5,6-dichloropyridine-3-sulfonyl Chloride
Overview
Description
5,6-Dichloropyridine-3-sulfonyl Chloride is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.5 g/mol . It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a sulfonyl chloride group at the 3rd position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloropyridine-3-sulfonyl Chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5,6-dichloropyridine with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride group . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloropyridine-3-sulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms and the sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5,6-Dichloropyridine-3-sulfonyl Chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for research purposes.
Mechanism of Action
The mechanism of action of 5,6-Dichloropyridine-3-sulfonyl Chloride involves its reactivity with nucleophiles and its ability to form covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amines and alcohols, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloropyridine-3-sulfonyl Chloride: Similar structure but with only one chlorine atom.
6-Chloropyridine-3-sulfonyl Chloride: Similar structure but with the chlorine atom at the 6th position.
Pyridine-3-sulfonyl Chloride: Lacks chlorine atoms on the pyridine ring.
Uniqueness
5,6-Dichloropyridine-3-sulfonyl Chloride is unique due to the presence of two chlorine atoms, which can influence its reactivity and the types of reactions it can undergo. The dual chlorination can enhance its electrophilicity, making it more reactive towards nucleophiles compared to its mono-chlorinated counterparts .
Properties
IUPAC Name |
5,6-dichloropyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO2S/c6-4-1-3(12(8,10)11)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWIKRWIWIPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406095 | |
Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98121-40-5 | |
Record name | 5,6-dichloropyridine-3-sulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6-dichloropyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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